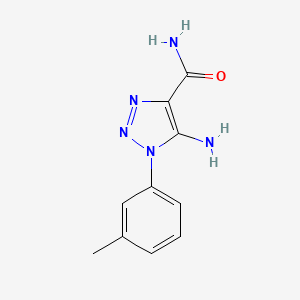

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and various alkyl halides

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted triazoles. These products can have different biological activities and can be used in further synthetic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the potential of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific pathways involved in bacterial metabolism and replication. For instance, a study demonstrated the synthesis of hybrid derivatives with enhanced antibacterial properties through structure-activity relationship (SAR) studies .

Antiparasitic Properties

The compound has also shown promise in treating parasitic infections such as Chagas disease. A significant advancement was made through phenotypic high-content screening against Trypanosoma cruzi, where compounds based on the triazole scaffold exhibited improved potency and selectivity. Optimized derivatives demonstrated significant suppression of parasite burden in preclinical models, indicating their potential as new therapeutic agents for neglected diseases .

Cancer Research

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation. Preliminary results suggest that it may enhance the efficacy of existing chemotherapeutic agents, thereby improving treatment outcomes for certain cancer types .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to disrupt metabolic processes in pests provides a foundation for designing novel pesticides that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and pathogens .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials with applications in electronics and photonics. Its unique chemical properties enable the formation of polymers and composites that exhibit desirable characteristics such as conductivity and thermal stability. These materials are being explored for use in sensors and other electronic devices .

Summary of Case Studies

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antibacterial | Synthesis of hybrid derivatives | Enhanced antibacterial activity against specific pathogens |

| Antiparasitic | Screening against Trypanosoma cruzi | Significant suppression of parasite burden in mouse models |

| Cancer Research | Induction of apoptosis in cancer cells | Potential to enhance efficacy of existing chemotherapeutics |

| Agricultural Chemicals | Development of novel pesticides | Effective against agricultural pests with reduced environmental impact |

| Materials Science | Synthesis of functional polymers | Promising properties for use in electronics and photonics |

Mecanismo De Acción

The mechanism of action of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

3-amino-1,2,4-triazole: Known for its antifungal and herbicidal properties.

5-amino-1-phenyl-1,2,4-triazole: Used in the synthesis of various pharmaceuticals.

1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer activities

Uniqueness

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11N5O

- Molecular Weight : 217.2272 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 4342-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is critical for cell division. It arrests the cell cycle in the G2/M phase, making it a potential candidate for cancer therapy .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the phosphorylation of heat shock protein 27 (HSP27) and reducing tumor necrosis factor-alpha (TNFα) release in response to lipopolysaccharide (LPS) stimulation in cells .

- Bacterial Resistance Modulation : Research indicates that derivatives of this compound can modulate the SOS response in bacteria, potentially providing a novel approach to combat antibiotic resistance by targeting auto-proteolysis mechanisms in bacterial proteins like LexA .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes its inhibitory effects:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H23 (Lung Cancer) | 0.32 | Tubulin polymerization inhibition |

| HCT-15 (Colon Cancer) | 0.25 | G2/M phase cell cycle arrest |

| SF-295 (CNS Cancer) | 0.45 | Induction of apoptosis |

| DU-145 (Prostate Cancer) | 0.50 | Inhibition of NF-kB signaling |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects as shown below:

| Assay | IC50 (µM) | Effect |

|---|---|---|

| TNFα Release Inhibition | 0.283 | Potent inhibition in LPS-stimulated cells |

| HSP27 Phosphorylation Inhibition | 1.76 | Reduced phosphorylation in inflammatory models |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Studies : A study conducted on various human cancer cell lines revealed that the compound exhibits selective cytotoxicity with an IC50 value ranging from low micromolar to submicromolar concentrations across different cell types .

- Inflammation Models : In vivo studies demonstrated that the compound significantly reduces microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS .

- Bacterial Resistance Studies : The compound's ability to inhibit the LexA cleavage process was validated through high-throughput screening, indicating its potential as a DISARMER agent against bacterial resistance mechanisms .

Propiedades

IUPAC Name |

5-amino-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUFDNGGVGGVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.